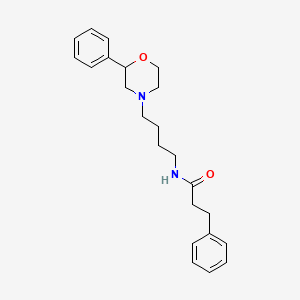

3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide

Description

3-Phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with a phenyl group at the 3-position and a butyl chain terminating in a 2-phenylmorpholino moiety. Its molecular formula is C₃₀H₃₃N₂O₂, with a molecular weight of 453.6 g/mol. The compound’s structure combines aromatic (phenyl), morpholine (heterocyclic oxygen and nitrogen), and aliphatic (butyl) components, enabling diverse interactions with biological targets.

Properties

IUPAC Name |

3-phenyl-N-[4-(2-phenylmorpholin-4-yl)butyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c26-23(14-13-20-9-3-1-4-10-20)24-15-7-8-16-25-17-18-27-22(19-25)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUIRHSMEPTQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-phenylpropanoyl chloride with 4-(2-phenylmorpholino)butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide typically involves multi-step organic reactions. A common method includes the reaction of 3-phenylpropanoyl chloride with 4-(2-phenylmorpholino)butylamine, often in the presence of a base like triethylamine to facilitate the reaction and neutralize byproducts.

Chemical Reactions

The compound can undergo various types of chemical reactions:

- Oxidation : The phenyl groups may be oxidized to form phenolic compounds.

- Reduction : The amide group can be reduced to yield amines.

- Substitution : Electrophilic aromatic substitution can occur with the phenyl groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the realm of chemistry, 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical transformations, making it a valuable building block for synthetic chemists.

Biology

Research has indicated that this compound may act as a ligand in biochemical assays. Its ability to bind to specific receptors or enzymes suggests potential applications in drug discovery and development. The interaction mechanisms involve modulation of receptor activity, which could lead to therapeutic advancements.

Medicine

The pharmacological properties of 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide are being explored for potential therapeutic effects. Preliminary studies suggest its efficacy in treating various conditions, although further research is needed to establish its safety and effectiveness in clinical settings.

Case Studies and Research Findings

- Biochemical Assays : In a study investigating the binding affinity of various ligands, 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide demonstrated significant interaction with target receptors, indicating its potential as a lead compound for drug design.

- Pharmacological Evaluation : A series of experiments assessed the compound's effects on cellular pathways associated with disease models. Results showed promising outcomes in modulating pathways relevant to cancer therapy, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenyl and morpholino groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Containing Analogs

3-Chloro-4-Fluoro-N-(4-(2-Phenylmorpholino)butyl)benzenesulfonamide

- Molecular Formula : C₂₀H₂₄ClFN₂O₃S

- Molecular Weight : 426.9 g/mol

- Key Features: Replaces the propanamide group with a benzenesulfonamide moiety.

- Activity : Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), but specific data for this compound are unavailable .

| Parameter | Target Compound | Benzenesulfonamide Analog |

|---|---|---|

| Molecular Weight | 453.6 g/mol | 426.9 g/mol |

| Functional Groups | Propanamide, Morpholine | Sulfonamide, Morpholine |

| Aromatic Substitutions | Phenyl | Chloro, Fluoro, Phenyl |

| Potential Biological Role | Opioid modulation | Enzyme inhibition |

Propanamide Derivatives with Varied Substituents

2-(3-Benzoylphenyl)-N-(4-Fluorophenyl)propanamide

- Molecular Formula: C₂₂H₁₈FNO₂

- Molecular Weight : 347.4 g/mol

- Key Features : Features a benzoylphenyl group at the 2-position and a 4-fluorophenyl on the amide nitrogen. The fluorophenyl group enhances metabolic stability, while the benzoyl moiety may influence π-π stacking interactions.

- Activity : Fluorinated propanamides are explored in anticancer and anti-inflammatory therapies, but specific data for this compound are lacking .

N-Substituted Fentanyl Analogs (Compounds 5–8)

- Examples :

- Compound 5 : N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide

- Compound 6 : N-t-Butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide

- Key Features : Piperidine replaces morpholine, and alkyl groups (isopropyl, t-butyl) modify the amide nitrogen. These substitutions impact lipophilicity and receptor binding.

- Activity: Compound 5 showed an ED₅₀ of 0.02 mg/kg in antinociceptive assays, surpassing fentanyl’s potency. The t-butyl group in Compound 6 increased metabolic stability but reduced receptor affinity .

| Parameter | Target Compound | Fentanyl Analog (Compound 5) |

|---|---|---|

| Core Structure | Propanamide + Morpholine | Propanamide + Piperidine |

| Nitrogen Substituent | 2-Phenylmorpholino | N-Isopropyl |

| ED₅₀ (Analgesic) | Not reported | 0.02 mg/kg |

| Lipophilicity (LogP) | Estimated ~3.5 | ~2.8 |

Structural and Functional Insights

- Morpholine vs.

- Aromatic Substitutions : The 3-phenyl group in the target compound may improve binding to hydrophobic pockets in proteins, whereas halogenated analogs (e.g., chloro/fluoro) enhance electronegativity and membrane permeability .

- Alkyl Chain Length : The butyl chain in the target compound balances flexibility and rigidity, optimizing interactions with extended binding sites.

Q & A

What are the critical considerations for synthesizing 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide to ensure high yield and purity?

Level: Basic

Answer:

Synthesis of this compound requires multi-step organic reactions, including amide bond formation and morpholine ring functionalization. Key steps involve:

- Amide Coupling: Use coupling agents like HATU or EDCI/HOBt for efficient reaction between the propanamide precursor and the 2-phenylmorpholine-containing amine .

- Temperature Control: Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., morpholine alkylation) to minimize side reactions .

- Purification: Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) for high purity. Monitor progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

How can researchers validate the stereochemical integrity of the 2-phenylmorpholino moiety in this compound?

Level: Advanced

Answer:

The morpholine ring’s stereochemistry impacts biological activity. To validate:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography: Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

What strategies are recommended to resolve contradictions in biological activity data for this compound across different assay systems?

Level: Advanced

Answer:

Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-Response Curves: Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to assess potency trends and rule out false positives .

- Off-Target Screening: Use kinase/GPCR profiling panels to identify non-specific interactions .

- Physicochemical Profiling: Measure logP, solubility, and plasma protein binding to account for bioavailability differences .

How can researchers design structure-activity relationship (SAR) studies for this compound’s propanamide and morpholino groups?

Level: Advanced

Answer:

Focus on systematic modifications:

- Propanamide Chain: Replace the phenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to study electronic effects .

- Morpholino Substituents: Introduce bulkier groups (e.g., tert-butyl) or heteroatoms (e.g., sulfur) to probe steric and conformational flexibility .

- Biological Assays: Test analogs against primary targets (e.g., PDE inhibitors, kinases) and use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

What analytical methods are optimal for characterizing degradation products of this compound under stressed conditions?

Level: Basic

Answer:

For stability studies:

- Forced Degradation: Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light (254 nm) for 48 hours .

- LC-MS/MS: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate degradation products. Identify fragments via MS/MS spectral libraries .

- NMR Tracking: Monitor time-dependent H NMR shifts (e.g., disappearance of amide proton signals) to detect hydrolysis .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Level: Advanced

Answer:

Use in silico tools to predict:

- ADMET Properties: SwissADME or ADMETLab for bioavailability, CYP inhibition, and hERG liability .

- Solubility Enhancement: Modify the morpholino group with polar substituents (e.g., -OH, -SONH) to improve aqueous solubility .

- Metabolic Stability: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

What experimental controls are essential when testing this compound’s enzyme inhibition activity?

Level: Basic

Answer:

To ensure assay validity:

- Positive/Negative Controls: Include known inhibitors (e.g., rolipram for PDE4) and DMSO-only controls .

- Pre-incubation Time: Standardize compound-enzyme incubation (e.g., 30 minutes at 37°C) to account for slow-binding inhibition .

- Signal Normalization: Use Z’-factor calculations to validate assay robustness and minimize false hits .

How should researchers address low reproducibility in synthesizing the 2-phenylmorpholino intermediate?

Level: Advanced

Answer:

Common pitfalls include incomplete ring closure or oxidation. Solutions:

- Reaction Monitoring: Use in situ IR spectroscopy to track carbonyl peaks during morpholine formation .

- Catalyst Optimization: Test Pd/C or Raney nickel for hydrogenation steps; avoid over-reduction .

- Protecting Groups: Temporarily protect reactive amines (e.g., Boc) during alkylation steps .

What are the best practices for storing this compound to ensure long-term stability?

Level: Basic

Answer:

- Storage Conditions: Keep at -20°C in amber vials under argon to prevent oxidation and photodegradation .

- Lyophilization: For aqueous solutions, lyophilize with trehalose (1:1 w/w) to stabilize the amide bond .

- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

How can researchers elucidate the binding mode of this compound to its biological target using biophysical methods?

Level: Advanced

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure real-time binding kinetics (K, k/k) .

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy and stoichiometry .

- Cryo-EM: For large complexes, resolve binding poses at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.